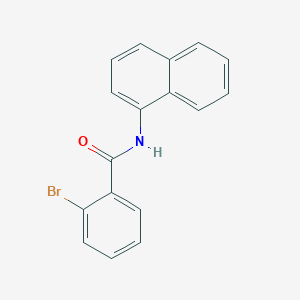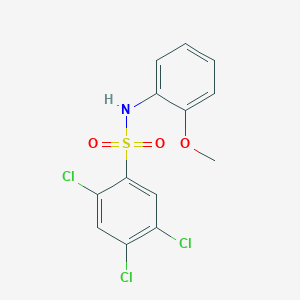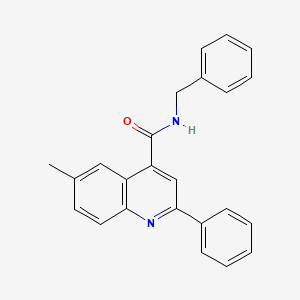
4,4'-Bis(methylsulfanyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(methylthio)-1,1’-biphenyl is an organic compound with the molecular formula C14H14S2 It is characterized by the presence of two methylthio groups attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Bis(methylthio)-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses boron reagents and palladium catalysts to form carbon-carbon bonds between aryl halides and organoboron compounds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of 4,4’-Bis(methylthio)-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability of this process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,4'-Bis(methylsulfanyl)biphenyl unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methylsulfanyl-Gruppen können mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu dem entsprechenden Biphenyl mit Thiol-Gruppen reduziert werden.
Substitution: Die Methylsulfanyl-Gruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, Essigsäure als Lösungsmittel.
Reduktion: Lithiumaluminiumhydrid, Tetrahydrofuran (THF) als Lösungsmittel.
Substitution: Natriumhydrid, DMF als Lösungsmittel.
Wichtigste gebildete Produkte
Oxidation: 4,4'-Bis(methylsulfinyl)biphenyl, 4,4'-Bis(methylsulfonyl)biphenyl.
Reduktion: 4,4'-Bis(thiol)biphenyl.
Substitution: Verschiedene substituierte Biphenylderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4,4'-Bis(methylsulfanyl)biphenyl hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Erforscht wegen seiner einzigartigen chemischen Struktur auf seine mögliche Verwendung in der Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien, einschließlich Polymeren und elektronischen Komponenten, verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielen wie Enzymen oder Rezeptoren interagieren und zu verschiedenen biologischen Wirkungen führen. Die Methylsulfanyl-Gruppen können an Redoxreaktionen teilnehmen und die Reaktivität und die Interaktionen der Verbindung mit anderen Molekülen beeinflussen.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(methylthio)-1,1’-biphenyl involves its interaction with molecular targets through its methylthio groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The biphenyl structure provides a rigid framework that can influence the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4,4'-Bis(ethylsulfanyl)biphenyl
- 4,4'-Bis(methylsulfonyl)biphenyl
- 4,4'-Bis(thiol)biphenyl
Vergleich
4,4'-Bis(methylsulfanyl)biphenyl ist aufgrund der Anwesenheit von Methylsulfanyl-Gruppen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische Eigenschaften verleihen. Beispielsweise hat 4,4'-Bis(methylsulfonyl)biphenyl Sulfon-Gruppen, wodurch es oxidierter und weniger reaktiv in nucleophilen Substitutionsreaktionen ist. Im Gegensatz dazu hat 4,4'-Bis(thiol)biphenyl Thiol-Gruppen, die eher zur Oxidation neigen und Disulfidbrücken bilden können.
Eigenschaften
CAS-Nummer |
10075-90-8 |
|---|---|
Molekularformel |
C14H14S2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-methylsulfanyl-4-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 |
InChI-Schlüssel |
IXDALKLBQBAGCF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)


![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)

![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)


![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
